Arborine

Antimicrobial Resistance Natural Products Infectious Disease

Researchers optimizing leads against antibiotic-resistant infections face a scarcity of well-characterized quinazolinone reference compounds. Arborine (CAS 6873-15-0) directly addresses this gap. • Antimicrobial potency: MIC of 0.2 μg/ml against MDR S. aureus strains, with a 4-fold activity differential vs. Arborinine enabling precise SAR dissection. • Chemical biology utility: Potent, photoactivated inhibition of restriction endonucleases (EcoRI, PstI, SalI) for probing enzyme-substrate recognition and DNA-binding mechanisms. • Combination potential: Demonstrated partial synergy with ciprofloxacin, erythromycin, and vancomycin, supporting combination therapy studies.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 6873-15-0
Cat. No. B162003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArborine
CAS6873-15-0
Synonymsarborine
glycosine
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)N=C1CC3=CC=CC=C3
InChIInChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)16(19)17-15(18)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
InChIKeyXVPZRKIQCKKYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Arborine: Quinazolinone Alkaloid Overview


Arborine (Glycosine) is a quinazolinone alkaloid originally isolated from Glycosmis arborea and is found in several Rutaceae species [1]. It is structurally defined as 2-benzyl-1-methylquinazolin-4-one (C16H14N2O) and is recognized for its anticholinergic and antimicrobial properties [2]. This guide provides a quantitative, comparator-based analysis of its bioactivity to inform scientific selection and procurement decisions.

Workflow Antimicrobial screening Reported MIC-based selection context
Tool compound Enzyme-DNA interaction probe Photoactivated restriction enzyme inhibition
Comparator Quinazolinone alkaloid reference Structural analog SAR context

Arborine: Differentiation from Analogs


Substituting Arborine with a structurally similar quinazolinone alkaloid like Arborinine or a more distantly related one like Febrifugine is not supported by empirical data. Direct comparative studies reveal that these compounds exhibit starkly different antimicrobial potency profiles and unique, non-transferable biochemical activities [1]. The specific N-methyl and 2-benzyl substituents on the quinazolinone core of Arborine confer a distinct pharmacological fingerprint, including pronounced photoactivated restriction enzyme inhibition, which is not a general property of the quinazoline class [2].

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Analog potency mismatch Structurally similar alkaloids like arborinine may exhibit different antimicrobial potency profiles; direct substitution requires head-to-head data review.
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Unique enzyme inhibition not shared Photoactivated restriction enzyme inhibition is reported as specific to arborine; analogs lacking this activity limit substitution for enzyme-DNA interaction studies.
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Antiplasmodial activity divergence Arborine shows marginal antiplasmodial activity compared to febrifugine; it is not a research substitute for antimalarial screening workflows.

Arborine: Comparative Evidence


MDR S. aureus Activity vs. Skimmianine

Arborine exhibits a significantly lower Minimum Inhibitory Concentration (MIC) against multidrug-resistant Staphylococcus aureus strains compared to the co-isolated furoquinoline alkaloid skimmianine in a direct comparative study [1].

MDR S. aureus MIC vs skimmianine
Head-to-head
MIC 0.2 µg/ml against MDR strains 101 and 410
Reported lowest MIC among isolated compounds, supports antimicrobial screening context.
Broth microdilution; comparator skimmianine showed higher MIC.
Antimicrobial Resistance Natural Products Infectious Disease

Antimicrobial Activity: Arborine vs. Arborinine

In a direct comparative study using bioautography-guided isolation, the antimicrobial activity of Arborine and Arborinine was quantified against standard microbial strains. Arborinine demonstrated greater potency, highlighting that structural differences between these two closely related alkaloids from the same plant source result in significantly different biological activity [1].

Antimicrobial potency vs arborinine
Head-to-head
Arborinine 250 µg/ml; Arborine 1000 µg/ml
Reported potency ranking: arborinine 4-fold more potent; guides analog selection.
Tested against S. aureus, E. coli, C. albicans.
Antimicrobial Alkaloid Comparison Bioassay-Guided Isolation

Photoactivated Restriction Enzyme Inhibition

Arborine exhibits a unique, non-antimicrobial biochemical activity: it acts as a potent inhibitor of restriction endonucleases. In a direct comparison, it was identified as the strongest photoactivated enzymatic restriction inhibitor among the tested alkaloids [1].

Photoactivated enzyme inhibition
Head-to-head
Strongest inhibitor among tested alkaloids; active against EcoRI, PstI, SalI, DraI
Supports molecular biology tool screening and enzyme-DNA interaction studies.
Agarose gel electrophoresis assay; weaker inhibition by arborinine.
Molecular Biology Tools Enzyme Inhibition DNA Binding

Antimalarial Activity vs. Febrifugine

While Febrifugine is a potent antimalarial quinazoline alkaloid (IC50 0.001-0.07 μM), Arborine exhibits only marginal activity against Plasmodium falciparum [1][2]. This class-level comparison demonstrates that the quinazoline core alone does not confer potent antimalarial activity and that specific structural features are crucial.

Antiplasmodial activity vs febrifugine
Class-level
IC50 >350 nM, IC99 >180 µM vs febrifugine IC50 0.001–0.07 µM
Reported >5,000-fold lower potency; antimalarial screening priority not supported.
P. falciparum in vitro culture; class-level structural inference.
Antimalarial Drug Discovery Plasmodium falciparum

Arborine: Application Scenarios


MDR S. aureus Lead Discovery

Arborine's low MIC (0.2 μg/ml) against MDR S. aureus strains makes it a prime candidate for lead optimization programs focused on developing novel therapeutics for antibiotic-resistant infections [1].

Restriction Enzyme-DNA Interaction Probe

Given its strong, specific inhibition of restriction endonucleases like EcoRI, PstI, and SalI, Arborine can be employed as a chemical biology tool to probe the mechanisms of enzyme-substrate recognition and DNA binding [2].

Antimicrobial Combination Therapy

Arborine has demonstrated partial synergy when combined with conventional antibiotics like ciprofloxacin, erythromycin, and vancomycin [3]. This makes it a valuable compound for studies on combination therapies aimed at enhancing antibiotic efficacy or overcoming resistance.

SAR Comparator Compound

The well-defined potency differences between Arborine and closely related analogs like Arborinine (4-fold difference in antimicrobial activity) and Skimmianine provide a clear basis for SAR studies. Arborine serves as an essential reference compound for dissecting the structural determinants of antimicrobial activity in quinazolinone and furoquinoline alkaloids [1][3].

Application
Selection Property
Validation Focus
MDR S. aureus antimicrobial screening
Antimicrobial screening context
MIC and strain-panel endpoints
Restriction enzyme–DNA interaction studies
Photoactivated enzyme inhibition profile
Enzyme-substrate recognition endpoints
Combination antimicrobial assay studies
Synergy screening context
Checkerboard and time-kill endpoints
Quinazolinone SAR studies
Structural analog comparison context
Antimicrobial and enzyme inhibition SAR endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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